molecular formula C16H18FN3O2 B021880 Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate CAS No. 712320-67-7

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate

Cat. No. B021880
M. Wt: 303.33 g/mol
InChI Key: QLXLISAWVGPSSW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate is a compound of interest in the field of chemistry due to its unique structure and potential applications. It belongs to a class of compounds that have garnered attention for their diverse chemical and physical properties.

Synthesis Analysis

This compound has been synthesized through various methods, including multicomponent reactions and cyclocondensation processes. For instance, a study by Sapnakumari et al. (2014) described the synthesis from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. For example, a study by Kumar et al. (2018) detailed the crystal structure of a similar compound, determined by X-ray structure analysis (Kumar et al., 2018).

Chemical Reactions and Properties

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate undergoes various chemical reactions, forming different derivatives with distinct properties. Śladowska et al. (1990) investigated the condensation and alkylation reactions to produce various derivatives (Śladowska et al., 1990).

Physical Properties Analysis

The physical properties, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are essential to understanding the stability and behavior of this compound under different conditions. The study by Sapnakumari et al. (2014) provides insights into these properties (Sapnakumari et al., 2014).

Scientific Research Applications

Microwave-Mediated Synthesis

Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, including compounds similar to Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate, are used in microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This method is notable for its efficiency and environmentally friendly approach (Eynde et al., 2001).

Synthesis and Biological Evaluation

Compounds structurally related to Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate have been synthesized for the purpose of biological evaluation. These compounds have shown potential in antibacterial, antifungal, and antitumor activity (Shanmugasundaram et al., 2011).

Anti-Inflammatory and Antimicrobial Activity

Similar compounds to Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate have been evaluated for their anti-inflammatory and antimicrobial activities. The novel derivatives synthesized in these studies have been screened and found to possess significant activity in these areas (A.S.Dongarwar et al., 2011).

Synthesis and Characterization

The synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound closely related to Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate, has been documented. This includes techniques like elemental analysis, FT-IR, and X-ray diffraction, highlighting the compound's potential for further scientific research applications (Sapnakumari et al., 2014).

properties

IUPAC Name

ethyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-4-22-15(21)12-13(9(2)3)19-16(18)20-14(12)10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXLISAWVGPSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648355
Record name Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate

CAS RN

712320-67-7
Record name Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate (22.6 g) was dissolved in toluene (150 ml) and heated until a solution was obtained. Manganese dioxide (18.8 g) was added as a slurry in toluene (150 ml) and the mixture refluxed under azeotropic conditions for 6 hours until conversion was complete. A small amount of water was collected in the Dean and Stark trap. The slurry was filtered and the solvents removed by evaporation under reduced pressure to give ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylate as a crystalline solid in 96% yield.
Name
Ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
18.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate
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Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate
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Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate

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